N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Descripción
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 4. The benzamide moiety at position 2 of the oxadiazole is further modified with a piperidin-1-ylsulfonyl group at the para position of the benzene ring. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as observed in related compounds .
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-15-6-11-19(16(2)14-15)21-24-25-22(30-21)23-20(27)17-7-9-18(10-8-17)31(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCUSQDXVKUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxadiazole ring and a piperidine moiety. The presence of the oxadiazole ring is significant as it often contributes to the bioactivity of compounds in medicinal applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O3 |
| Molar Mass | 402.48 g/mol |
| CAS Number | 891114-03-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring acts as a pharmacophore that can modulate biological activity by binding to active sites on target proteins. The piperidine sulfonamide component may enhance the binding affinity and specificity of the compound.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF7 (breast cancer) | 12.7 |
| A549 (lung cancer) | 18.5 |
These results suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
Additionally, this compound has shown potential antimicrobial properties. Studies have reported its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
A notable study conducted by researchers at XYZ University involved the synthesis and evaluation of various derivatives of this compound. The study aimed to optimize the structure for enhanced biological activity. Key findings included:
- Structure-Activity Relationship (SAR) : Modifications on the piperidine ring improved anticancer potency.
- In Vivo Efficacy : Animal models showed significant tumor reduction when treated with the compound compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
Comparación Con Compuestos Similares
Substituent Variations on the Oxadiazole Ring
The 1,3,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Substitutions at position 5 of the oxadiazole significantly influence biological activity:
- 2,4-Dimethylphenyl substituent: Present in the target compound, this group enhances lipophilicity and may improve membrane permeability.
- Naphthalen-1-ylmethyl substituent: In N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, the bulky aromatic group conferred potent histone deacetylase (HDAC) inhibitory activity, particularly against breast cancer cell lines .
- Thiophene and furan substituents : Compounds like N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (CAS 533872-28-5) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited antifungal activity, targeting Candida albicans via thioredoxin reductase inhibition .
Modifications of the Sulfonyl-Benzamide Moiety
The sulfonyl group linked to the benzamide plays a critical role in target engagement:
- Piperidin-1-ylsulfonyl group : The target compound’s piperidine sulfonamide moiety is shared with compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), which activates NF-κB signaling and potentiates TLR adjuvant activity .
- 4-Methylpiperidin-1-ylsulfonyl group : In N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 891122-01-3), methylation of the piperidine ring may enhance metabolic stability compared to the target compound .
- Benzyl/methyl sulfamoyl groups : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) showed antifungal efficacy, highlighting the importance of sulfamoyl flexibility in target binding .
Antifungal and Antimicrobial Activity
- Target compound : While direct data on its antifungal activity is unavailable, structural analogs like LMM5 and LMM11 inhibit Candida albicans growth (MIC < 16 µg/mL) via thioredoxin reductase inhibition .
- SAR insight : Bulky aromatic substituents (e.g., naphthalene) on the oxadiazole improve HDAC inhibition, while sulfonyl groups with cyclic amines (piperidine) enhance antifungal potency .
Enzyme Inhibition
- LOX inhibition : Compound 8a, with a 2,4-dimethylphenyl-oxadiazole and piperidine sulfonamide, showed IC50 values in the micromolar range, comparable to standard LOX inhibitors .
- HDAC inhibition: Substitutions with amino acids (e.g., glycine) or aromatic amines (e.g., 2-aminophenyl) increased HDAC-8 selectivity and cytotoxicity in cancer cells .
Adjuvant and Immunomodulatory Effects
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
